2-(4-Bromophenyl)thiazolo[4,5-C]pyridine
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Overview
Description
2-(4-Bromophenyl)thiazolo[4,5-C]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with the reaction of 2-aminothiazole with 4-bromobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)thiazolo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thiazolo[4,5-C]pyridines .
Scientific Research Applications
2-(4-Bromophenyl)thiazolo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridine: Similar in structure but lacks the bromophenyl group.
Thiazolo[5,4-B]pyridine: Another isomer with different biological activities.
Pyrano[2,3-D]thiazole: Contains a pyran ring instead of a pyridine ring.
Uniqueness
2-(4-Bromophenyl)thiazolo[4,5-C]pyridine is unique due to the presence of the bromophenyl group, which enhances its biological activity and allows for further functionalization. This makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-(4-bromophenyl)-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2S/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWVUVLFMXEKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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